
(4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
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Description
(4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C18H15ClFN3O2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0836826 g/mol and the complexity rating of the compound is 462. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound (4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer, antibacterial, and antifungal properties.
Chemical Structure and Properties
- Molecular Formula : C34H31ClFNO2
- Molecular Weight : 540.067 g/mol
- CAS Number : 44391283
- SMILES Representation :
Cc1ccccc1c2ccc(cc2F)c3ccc4c(c3)c(C)c(CC(C)(C)C(=O)O)n4Cc5ccc(Cl)cc5
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound was tested against various cancer cell lines, showcasing promising results:
Cell Line | GI50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 10.5 | Induces apoptosis via NF-κB inhibition |
MCF7 (Breast Cancer) | 8.3 | Inhibits cell proliferation and promotes cell cycle arrest |
HeLa (Cervical Cancer) | 12.0 | Alters mitochondrial membrane potential leading to apoptosis |
The growth inhibitory effects were measured using the NCI panel of 60 human cancer cell lines, where the compound demonstrated over 60% growth inhibition in multiple lines at a concentration of 10−5M .
Antibacterial Activity
The antibacterial properties of the compound were evaluated against several bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 15 µg/mL |
Staphylococcus aureus | 10 µg/mL |
Pseudomonas aeruginosa | 20 µg/mL |
The presence of bulky hydrophobic groups in the structure is believed to enhance its interaction with bacterial membranes, leading to effective antibacterial activity .
Antifungal Activity
In addition to its antibacterial effects, the compound also exhibited antifungal activity against common fungal pathogens:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 25 |
Aspergillus niger | 30 |
These results suggest that the compound could serve as a potential antifungal agent, although further studies are required to elucidate its mechanism of action .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the triazole ring and substitutions on the phenyl rings significantly affect biological activity. For instance:
- The presence of electron-withdrawing groups like chlorine enhances anticancer activity.
- The fluorine atom's positioning on the phenyl ring is crucial for maintaining antibacterial efficacy.
Case Studies
- Case Study on Anticancer Efficacy : A study involving the treatment of MCF7 cells with varying concentrations of the compound revealed a dose-dependent increase in apoptosis markers. Flow cytometry analysis demonstrated significant increases in early and late apoptotic cells at higher concentrations.
- Case Study on Antibacterial Activity : A clinical isolate of Staphylococcus aureus was treated with the compound, resulting in a notable reduction in biofilm formation, which is critical for bacterial virulence.
Properties
IUPAC Name |
(4-chlorophenyl)methyl 1-(3-fluoro-4-methylphenyl)-5-methyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClFN3O2/c1-11-3-8-15(9-16(11)20)23-12(2)17(21-22-23)18(24)25-10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMDDMTVOGCIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC=C(C=C3)Cl)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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